molecular formula C12H16N2O2 B1372290 N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1090002-20-2

N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B1372290
CAS RN: 1090002-20-2
M. Wt: 220.27 g/mol
InChI Key: VSNTZLLIFUFHBY-UHFFFAOYSA-N
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Description

“N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also has a cyclopropyl group, which is a three-membered ring, and a carboxamide group, which is a common functional group in biochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the cyclopropyl group, and the carboxamide group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring, for example, can undergo various reactions such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms .

Scientific Research Applications

Diversity-Oriented Synthesis

N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that can be synthesized through diversity-oriented methods. For instance, a study by Baškovč et al. (2012) demonstrated a five-step synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, a category to which this compound belongs. This method involves the transformation of primary amines and subsequent Suzuki-Miyaura arylations, leading to a variety of final products (Baškovč et al., 2012).

Biological Evaluation and Antimicrobial Activity

El-Sehrawi et al. (2015) synthesized and evaluated various derivatives of 6-oxo-pyridine-3-carboxamide, closely related to the compound , for their antibacterial and antifungal properties. Notably, certain derivatives exhibited broad-spectrum antibacterial activity, comparable to established antibiotics like Ampicillin and Gentamicin, and showed potency against Aspergillus fumigatus (El-Sehrawi et al., 2015).

Fluorescence Properties

Ershov et al. (2015) investigated the spectral-luminescence properties of similar compounds, particularly focusing on their fluorescence characteristics. The study found that non-catalytic conversion of related derivatives in the presence of water led to fluorescent compounds, demonstrating potential applications in fluorescence-based techniques (Ershov et al., 2015).

Development as Kinase Inhibitors

Schroeder et al. (2009) explored derivatives of dihydropyridine-3-carboxamides as Met kinase inhibitors. This research found that specific substitutions improved enzyme potency and solubility, leading to a derivative that demonstrated tumor stasis in a gastric carcinoma model, indicating its potential in cancer treatment (Schroeder et al., 2009).

Chemical Modification for Enhanced Biological Properties

Ukrainets et al. (2015) studied the chemical modification of similar molecules, aiming to enhance their biological properties, particularly for analgesic applications. This modification involved altering the position of a methyl group, which led to an increase in biological activity for certain derivatives (Ukrainets et al., 2015).

Synthesis of Novel PET Tracers for Cancer Imaging

Wang et al. (2005) conducted research on synthesizing new positron emission tomography (PET) tracers for imaging cancer tyrosine kinase, using derivatives of dihydropyridine-3-carboxamide. This illustrates the potential of such compounds in developing diagnostic tools for cancer (Wang et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential uses. This could include studies to determine its biological activity, potential medicinal uses, or other applications .

properties

IUPAC Name

N-(1-cyclopropylethyl)-N-methyl-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(9-5-6-9)14(2)12(16)10-4-3-7-13-11(10)15/h3-4,7-9H,5-6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNTZLLIFUFHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)C(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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